Propyl isovalerate

描述

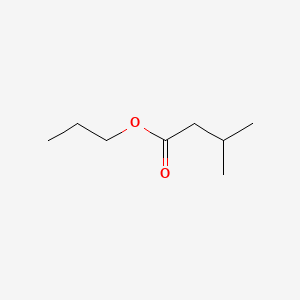

Structure

3D Structure

属性

IUPAC Name |

propyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-10-8(9)6-7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJMDWFAADPNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204230 | |

| Record name | Propyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless, mobile liquid/fruity odour | |

| Record name | Propyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/203/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

156.00 to 157.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in organic solvents, alcohol; insoluble in water | |

| Record name | Propyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/203/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860 - 0.866 | |

| Record name | Propyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/203/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

557-00-6 | |

| Record name | Propyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802KM69CKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Propyl Isovalerate: Chemical Identity and Properties

Propyl isovalerate, a significant compound in flavor and fragrance industries, possesses a unique chemical profile. This guide provides an in-depth look at its nomenclature and key identifiers.

The standard International Union of Pure and Applied Chemistry (IUPAC) name for this compound is propyl 3-methylbutanoate .[1][2][3][4][5] This systematic name accurately describes its molecular structure as the propyl ester of 3-methylbutanoic acid. It is also commonly referred to by other synonyms such as propyl isopentanoate, propyl 3-methylbutyrate, and isovaleric acid, propyl ester.[1][3][4]

Key Identification Numbers

For precise identification in research, manufacturing, and regulatory contexts, a set of unique numerical identifiers is assigned to this compound. The most critical of these is the Chemical Abstracts Service (CAS) number.

| Identifier | Value |

| CAS Number | 557-00-6[1][6][7][8] |

| EC Number | 209-148-2[1][6] |

| FEMA Number | 2960[1][7][8] |

These identifiers ensure unambiguous recognition of the compound in databases, publications, and safety data sheets, facilitating clear communication and information exchange among scientists and professionals in the field.

Logical Relationship of Nomenclature

The relationship between the common name, its synonyms, and the systematic IUPAC name is based on the underlying chemical structure. The DOT script below illustrates this hierarchical and synonymous relationship.

Nomenclature hierarchy for this compound.

References

- 1. This compound | C8H16O2 | CID 11176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Temporary title [webprod.hc-sc.gc.ca]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. GSRS [precision.fda.gov]

- 6. This compound CAS#: 557-00-6 [m.chemicalbook.com]

- 7. This compound, 557-00-6 [thegoodscentscompany.com]

- 8. This compound [flavscents.com]

Propyl 3-Methylbutanoate: A Comprehensive Physicochemical Profile

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Propyl 3-methylbutanoate, a key ester in the flavor and fragrance industry and a compound of interest in pharmaceutical and materials science, is the subject of a new in-depth technical guide. This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a summary of its spectroscopic and safety data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound.

Core Physicochemical Properties

Propyl 3-methylbutanoate, also known as propyl isovalerate, is a colorless liquid with a characteristic fruity odor, often associated with apples and pineapples. Its fundamental physicochemical characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂ | [1][2][3][4] |

| Molecular Weight | 144.21 g/mol | [5][6] |

| Boiling Point | 156.0 °C to 157.0 °C at 760 mmHg | [6] |

| Density | 0.860 - 0.866 g/mL at 20°C | [5] |

| Refractive Index (n_D) | 1.400 - 1.405 at 20°C | [5] |

| Solubility | Insoluble in water; soluble in alcohol and most organic solvents. | [5] |

| Vapor Pressure | 1.4 mmHg at 25 °C | [7] |

| Appearance | Colorless, mobile liquid with a fruity odor. | [5] |

| CAS Number | 557-00-6 | [3][4] |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of propyl 3-methylbutanoate.

| Spectroscopic Data | Key Features |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns that can be used for identification. |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits a strong absorption band corresponding to the C=O stretching of the ester group. |

Experimental Protocols

The following section details the methodologies for determining the key physicochemical properties of propyl 3-methylbutanoate.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] The capillary method is a common and efficient technique for this determination.[1][5][8][9][10]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of propyl 3-methylbutanoate is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is immersed in the heating bath.

-

The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a highly accurate technique for determining the density of liquids.[7][11][12][13][14]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting stopper containing a capillary)

-

Analytical balance

-

Thermostatic bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed (m₁).

-

The pycnometer is filled with distilled water of a known density (ρ_water) at a specific temperature and weighed again (m₂). The volume of the pycnometer (V) can be calculated as V = (m₂ - m₁) / ρ_water.

-

The pycnometer is emptied, dried, and then filled with propyl 3-methylbutanoate.

-

The filled pycnometer is brought to the desired temperature in the thermostatic bath.

-

The pycnometer filled with the sample is weighed (m₃).

-

The density of the propyl 3-methylbutanoate (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. The Abbe refractometer is a standard instrument for this measurement.[2][15][16][17][18]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard substance with a known refractive index, typically distilled water.

-

The prisms of the refractometer are cleaned and dried.

-

A few drops of propyl 3-methylbutanoate are placed on the surface of the measuring prism.

-

The prisms are closed, and the sample is allowed to equilibrate to the desired temperature, maintained by the circulating water bath.

-

The light source is adjusted, and the telescope is focused to observe the boundary line between the light and dark fields.

-

The control knob is turned to bring the boundary line exactly to the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of propyl 3-methylbutanoate in water and organic solvents can be determined qualitatively.[19][20][21][22][23]

Apparatus:

-

Test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

Procedure:

-

Solubility in Water: A small, measured amount of propyl 3-methylbutanoate (e.g., 0.1 mL) is added to a test tube containing a measured volume of distilled water (e.g., 3 mL). The mixture is vigorously shaken. The formation of a single homogeneous phase indicates solubility, while the presence of two distinct layers or a cloudy suspension indicates insolubility or partial solubility.

-

Solubility in Organic Solvents: The same procedure is repeated using various organic solvents (e.g., ethanol, diethyl ether, acetone) instead of water. The miscibility of the ester with the solvent is observed.

Experimental Workflow Visualization

The logical flow for determining the key physicochemical properties of a liquid sample like propyl 3-methylbutanoate is illustrated in the diagram below.

Caption: Experimental workflow for the characterization of propyl 3-methylbutanoate.

Safety and Handling

Propyl 3-methylbutanoate is a flammable liquid and vapor. It may cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, away from ignition sources. For detailed safety information, consult the material safety data sheet (MSDS).

References

- 1. scribd.com [scribd.com]

- 2. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 3. Butanoic acid, 3-methyl-, propyl ester [webbook.nist.gov]

- 4. propyl 3-methylbutanoate [stenutz.eu]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. This compound | C8H16O2 | CID 11176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. chymist.com [chymist.com]

- 11. fpharm.uniba.sk [fpharm.uniba.sk]

- 12. fpharm.uniba.sk [fpharm.uniba.sk]

- 13. scribd.com [scribd.com]

- 14. scribd.com [scribd.com]

- 15. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 16. scribd.com [scribd.com]

- 17. davjalandhar.com [davjalandhar.com]

- 18. hinotek.com [hinotek.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. scribd.com [scribd.com]

- 22. chem.ucalgary.ca [chem.ucalgary.ca]

- 23. chem.ws [chem.ws]

The Occurrence of Propyl Isovalerate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl isovalerate, also known as propyl 3-methylbutanoate, is a volatile ester that contributes to the characteristic fruity aroma of several plant species. Its presence is a key factor in the sensory profile of many fruits, influencing consumer preference and the overall quality perception of both fresh and processed fruit products. This technical guide provides an in-depth overview of the natural occurrence of this compound in various fruits, detailing quantitative data, experimental protocols for its analysis, and an exploration of its biosynthetic origins.

Data Presentation: Quantitative Occurrence of this compound

The concentration of this compound varies significantly across different fruit species and even between cultivars of the same fruit. The following table summarizes the available quantitative data for this compound in select fruits. It is important to note that while the presence of this ester is reported in a wider range of fruits, including apple and banana, specific quantitative data for these is not consistently available in the reviewed literature.

| Fruit | Cultivar/Variety | Concentration Range | Analytical Method | Reference |

| Durian (Durio zibethinus) | Not Specified | 43.44–146.97 (relative abundance) | GC-MS | [1] |

| Jackfruit (Artocarpus heterophyllus) | Various | Main volatile compound | HS-SPME-GC-MS | [2][3][4] |

Note: For jackfruit, while consistently identified as a main volatile compound, specific concentration values in µg/kg were not detailed in the cited literature. However, studies on other esters in jackfruit suggest concentrations can range from approximately 100 to over 900 µg/kg[5]. The data for durian is presented as a range of relative peak areas from chromatographic analysis, which indicates its variable but significant presence. For apple (Malus domestica) and banana (Musa spp.), this compound is a known volatile component, but quantitative data from the reviewed literature is not available.

Experimental Protocols: Analysis of this compound

The standard method for the analysis of volatile compounds, including this compound, in fruit matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive and allows for the extraction and analysis of volatile and semi-volatile organic compounds without the need for solvent extraction.

Detailed Methodology: HS-SPME-GC-MS

This protocol is a synthesized representation of methodologies reported in the analysis of volatile compounds in fruits such as jackfruit, apple, and durian.

1. Sample Preparation:

-

Fresh, ripe fruit pulp is homogenized. For fruits with high water content, a known weight of the homogenate (e.g., 5-10 g) is placed in a headspace vial (e.g., 20 mL).

-

To enhance the release of volatile compounds, a salt, such as sodium chloride (NaCl), is often added to the sample to increase the ionic strength of the aqueous phase.

-

An internal standard (e.g., 3-nonanone or a deuterated analog of a target analyte) is added to the sample for quantification purposes.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The headspace vial is sealed with a PTFE/silicone septum.

-

The sample is equilibrated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250 °C) for thermal desorption of the analytes.

-

Separation: The desorbed compounds are separated on a capillary column (e.g., DB-5ms or equivalent) with a programmed temperature gradient. A typical temperature program might start at 40 °C, hold for a few minutes, and then ramp up to a final temperature of around 250-280 °C.

-

Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of a this compound standard.

Mandatory Visualization: Biosynthesis and Experimental Workflow

Biosynthetic Pathway of this compound

The biosynthesis of this compound in fruits is a multi-step process that begins with the amino acid leucine. Leucine is catabolized to form isovaleryl-CoA, which is a key precursor. The alcohol moiety, propanol, is derived from the catabolism of other amino acids or carbohydrates. The final step is an esterification reaction catalyzed by an alcohol acyltransferase (AAT).

Caption: Biosynthetic pathway of this compound from leucine and propanol.

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of this compound in a fruit sample using HS-SPME-GC-MS.

Caption: Workflow for the analysis of this compound in fruits.

Conclusion

This compound is a significant contributor to the aroma profile of several important fruits. Its quantification is crucial for quality control and for understanding the biochemical basis of fruit flavor. The HS-SPME-GC-MS method provides a robust and sensitive approach for its analysis. Further research is needed to fully elucidate the specific alcohol acyltransferases responsible for its synthesis in different fruit species and to obtain more comprehensive quantitative data across a wider range of fruits and cultivars. This will aid in breeding programs aimed at enhancing desirable flavor profiles and in the development of natural flavoring agents.

References

- 1. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 2. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agritrop.cirad.fr [agritrop.cirad.fr]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

Propyl isovalerate structural formula and isomers

An In-depth Technical Guide to Propyl Isovalerate: Structural Formula, Isomers, and Experimental Protocols

Abstract

This compound, a significant ester in the flavor and fragrance industry, possesses the molecular formula C₈H₁₆O₂. This document provides a comprehensive analysis of its structural formula, key isomers, and relevant physicochemical properties. Detailed experimental protocols for its synthesis via Fischer esterification are presented, alongside spectroscopic data for characterization. Visualizations of isomeric relationships and experimental workflows are included to facilitate understanding for researchers, scientists, and professionals in drug development and chemical synthesis.

This compound: Structure and Properties

This compound, systematically named propyl 3-methylbutanoate, is a fatty acid ester.[1][2][3] It is a colorless liquid recognized for its fruity odor, often likened to apple and pear.[2][4] This compound is naturally found in fruits such as apples, bananas, and jackfruit, as well as in Gruyère cheese.[2]

Chemical Identifiers:

-

Molecular Formula: C₈H₁₆O₂[1]

-

Molecular Weight: 144.21 g/mol [1]

-

IUPAC Name: Propyl 3-methylbutanoate[1]

-

CAS Number: 557-00-6[1]

-

SMILES: CCCOC(=O)CC(C)C[1]

The structural formula of this compound is characterized by a propyl group attached to the oxygen atom of the carboxyl group of isovaleric acid (3-methylbutanoic acid).

Isomers of this compound

Compounds sharing the molecular formula C₈H₁₆O₂ can exist as numerous structural and functional group isomers.[6][7] The primary functional group isomers for esters are carboxylic acids, such as octanoic acid.[6][7] Within the ester class, there are many structural isomers, which differ in the arrangement of the carbon skeleton of either the acyl or the alkyl portion of the molecule. A selection of prominent ester isomers is detailed below for comparison.

A diagram illustrating the relationship between this compound and some of its structural isomers is presented below.

Comparative Physicochemical Data

The following table summarizes key quantitative data for this compound and a selection of its isomers, facilitating direct comparison of their physical properties.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound | Propyl 3-methylbutanoate | C₈H₁₆O₂ | 144.21 | 155.8 - 157.0[1][2] | 0.862 @ 20°C[2] | 1.400 - 1.405[1][4] |

| Isothis compound | Isopropyl 3-methylbutanoate | C₈H₁₆O₂ | 144.21 | 142.0[8] | 0.848 - 0.853 @ 20°C[8] | 1.394 - 1.399[8] |

| Butyl Butyrate | Butyl butanoate | C₈H₁₆O₂ | 144.21 | 165 - 166 | 0.869 @ 20°C | 1.406 |

| Ethyl Hexanoate | Ethyl hexanoate | C₈H₁₆O₂ | 144.21 | 168 | 0.871 @ 20°C | 1.407 |

| Hexyl Acetate | Hexyl acetate | C₈H₁₆O₂ | 144.21 | 171.5 | 0.874 @ 20°C | 1.409 |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The standard laboratory preparation of this compound involves the Fischer esterification of isovaleric acid with propanol, using a strong acid catalyst.[2]

Materials:

-

Isovaleric acid (3-methylbutanoic acid)

-

1-Propanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Diethyl ether (or other suitable extraction solvent)

-

Benzene (optional, for azeotropic removal of water)[2]

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isovaleric acid (1.0 eq) and 1-propanol (1.5-2.0 eq).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (approx. 5% of the acid volume) to the mixture while cooling the flask in an ice bath.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours to drive the equilibrium towards the product.[2]

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water, to remove the bulk of the propanol and sulfuric acid.

-

Saturated sodium bicarbonate solution, to neutralize any remaining acid (caution: CO₂ evolution).

-

Saturated brine solution, to remove excess water and aid in layer separation.

-

-

-

Drying and Filtration: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Purification: Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 156-157°C.[1]

A diagram of the experimental workflow is provided below.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the ester carbonyl (C=O) stretch, typically around 1735-1750 cm⁻¹. The absence of a broad O-H stretch (from the carboxylic acid) indicates the completion of the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a detailed map of the proton environments in the molecule, allowing for unambiguous structural confirmation. A ¹H NMR spectrum for this compound is publicly available.[9]

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the ester, confirming its identity and assessing its purity.[1] The molecular ion peak (M⁺) would be observed at m/z = 144.

Conclusion

This compound is a C₈H₁₆O₂ ester with numerous structural and functional isomers. Its synthesis is readily achieved through standard Fischer esterification, and its identity is confirmed through conventional spectroscopic methods. The data and protocols presented herein offer a technical foundation for professionals engaged in chemical research and development, providing a clear comparison of this compound with its relevant isomers and a detailed methodology for its preparation and analysis.

References

- 1. This compound | C8H16O2 | CID 11176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 557-00-6 [m.chemicalbook.com]

- 3. NP-MRD: Showing NP-Card for this compound (NP0193309) [np-mrd.org]

- 4. Page loading... [guidechem.com]

- 5. Butanoic acid, 3-methyl-, propyl ester [webbook.nist.gov]

- 6. brainly.com [brainly.com]

- 7. roboguru.ruangguru.com [roboguru.ruangguru.com]

- 8. Isothis compound | C8H16O2 | CID 61914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(557-00-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of Propyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl isovalerate, a common ester with applications in flavors, fragrances, and as a potential biomarker. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.033 | t | 2H | -OCH₂- |

| 2.185 | d | 2H | -CH₂-C(O)- |

| 2.11 | m | 1H | -CH(CH₃)₂ |

| 1.652 | sextet | 2H | -CH₂-CH₃ |

| 0.961 | d | 6H | -CH(CH₃)₂ |

| 0.948 | t | 3H | -CH₂-CH₃ |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (ppm) | Assignment |

| 172.9 | C=O |

| 65.8 | -OCH₂- |

| 43.6 | -CH₂-C(O)- |

| 25.9 | -CH(CH₃)₂ |

| 22.5 | -CH(CH₃)₂ |

| 22.0 | -CH₂-CH₃ |

| 10.5 | -CH₂-CH₃ |

Note: These are predicted chemical shifts. Experimental values may vary slightly.

Table 3: IR Spectroscopic Data for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2960-2870 | Strong | C-H Stretch (Alkyl) |

| 1735-1750 | Strong | C=O Stretch (Ester) |

| 1250-1050 | Strong | C-O Stretch (Ester) |

Characteristic absorption ranges sourced from University of Calgary, Department of Chemistry.[2]

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) |

| 85.0 | 99.99 |

| 57.0 | 64.05 |

| 103.0 | 59.93 |

| 43.0 | 58.06 |

| 41.0 | 56.63 |

Data sourced from PubChem.[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation for ¹H and ¹³C NMR

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble, such as Chloroform-d (CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the liquid height is between 4-5 cm.

-

Internal Standard (Optional): If required for precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

2.1.2 Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the magnetic field homogeneity.

-

Tuning and Matching: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: Initiate the data acquisition process.

-

Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied as needed.

2.2 Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Liquid Film Method)

-

Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.

-

Sample Application: Place a single drop of this compound onto the surface of one salt plate.

-

Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

2.2.2 Data Acquisition

-

Background Spectrum: Place the empty, clean salt plates in the sample holder of the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

-

Sample Spectrum: Place the salt plates with the this compound film in the sample holder.

-

Data Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

2.3.1 Sample Preparation

-

Dilution: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration suitable for GC-MS analysis (typically in the µg/mL range).

-

Vial Transfer: Transfer the diluted sample into a 2 mL autosampler vial and seal with a septum cap.

2.3.2 Data Acquisition

-

Instrument Setup: The GC-MS is equipped with a capillary column appropriate for the analysis of volatile esters (e.g., a non-polar or mid-polar column). The mass spectrometer is set to electron ionization (EI) mode.

-

Injection: The autosampler injects a small volume (typically 1 µL) of the prepared sample into the heated GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time under the given conditions.

-

Mass Analysis: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with electrons, causing it to ionize and fragment. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Data Processing: The software records the abundance of each ion at specific retention times, generating a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to this compound.

Mandatory Visualization

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data of a chemical compound like this compound.

References

The Biosynthesis of Propyl Isovalerate in Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl isovalerate is a volatile ester that contributes to the characteristic aroma of many fruits. Its biosynthesis in plants is a complex process involving the convergence of amino acid catabolism and fatty acid metabolism, culminating in an esterification reaction catalyzed by alcohol acyltransferases. Understanding this pathway is of significant interest for applications in the food, fragrance, and pharmaceutical industries, where the manipulation of volatile compound production can lead to enhanced flavors, novel scents, and the synthesis of bioactive molecules. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and the hormonal signaling pathways that regulate its production. The guide includes structured tables of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

Volatile esters are a major class of secondary metabolites in plants, playing crucial roles in plant-insect interactions, defense mechanisms, and fruit aroma. This compound, with its characteristic fruity and sweet aroma, is an important contributor to the flavor profiles of various fruits. The biosynthesis of this ester is dependent on the availability of its two precursors: 1-propanol and isovaleryl-CoA. This guide elucidates the metabolic routes leading to the formation of these precursors and their final condensation to form this compound. Furthermore, it explores the intricate regulatory networks, primarily governed by plant hormones, that control the expression of key biosynthetic genes.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the alcohol moiety (1-propanol): Primarily derived from the catabolism of the amino acid threonine.

-

Synthesis of the acyl-CoA moiety (isovaleryl-CoA): Derived from the catabolism of the branched-chain amino acid valine.

-

Esterification: The final condensation of 1-propanol and isovaleryl-CoA, catalyzed by an alcohol acyltransferase (AAT).

Biosynthesis of 1-Propanol from Threonine

While the biosynthesis of 1-propanol in plants is not as extensively characterized as that of other short-chain alcohols, evidence from microbial systems and related plant metabolic pathways suggests a primary route from the catabolism of L-threonine. The proposed pathway involves the following steps:

-

Deamination of Threonine: L-threonine is deaminated by threonine deaminase to produce 2-oxobutanoate (α-ketobutyrate) and ammonia.

-

Decarboxylation of 2-Oxobutanoate: 2-oxobutanoate is then decarboxylated to propanal.

-

Reduction of Propanal: Finally, propanal is reduced to 1-propanol by an alcohol dehydrogenase.

A Technical Guide to the Sensory Perception and Odor Threshold of Propyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl isovalerate (CAS No. 557-00-6), also known as propyl 3-methylbutanoate, is a fatty acid ester recognized for its distinct sensory characteristics.[1][2] As an organic compound formed from the esterification of isovaleric acid and propanol, it is a key component in the flavor and fragrance industry.[1][3] Its presence has been reported in various natural sources, including bananas, jackfruit, and Gruyère de Comte cheese.[1][4] This guide provides an in-depth analysis of the sensory perception and odor threshold of this compound, details the experimental protocols used for its evaluation, and describes the underlying mechanism of its olfactory perception.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with physical properties that contribute to its volatility and sensory perception.[1][5] A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 557-00-6 | [1] |

| Molecular Formula | C8H16O2 | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Boiling Point | 156.00 to 157.00 °C @ 760.00 mm Hg | [2][6] |

| Density | 0.862 g/mL at 20 °C | [1][4] |

| Refractive Index | 1.400 - 1.405 @ 20.00 °C | [2][6] |

| Solubility | Soluble in organic solvents and alcohol; insoluble in water | [2][5] |

| Vapor Pressure | 2.910000 mm/Hg @ 25.00 °C | [6] |

| Flash Point | 90.00 °F (32.22 °C) | [7] |

Table 1: Key Chemical and Physical Properties of this compound.

Sensory Perception and Profile

The sensory profile of this compound is predominantly characterized by its fruity aroma. It is described as having a bitter-sweet, apple-like, and fruity odor.[1][6][7] This non-specific fruitiness makes it a versatile ingredient in creating a wide range of fruit flavors, such as apple, banana, pear, pineapple, and strawberry.[4] In addition to its use in fruit flavorings, it contributes to the complex fruity notes of aged cheeses.[4]

-

Odor: Sweet, heavy, and fruity with distinct apple notes.[5][7]

-

Flavor: A bittersweet taste profile that is also reminiscent of apple.[1]

Odor Threshold

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.[8] Reported odor threshold values for this compound vary, which can be attributed to differences in experimental methodologies, the purity of the chemical, and the composition and sensitivity of the sensory panel.[8][9]

| Threshold Type | Value | Medium | Reference |

| Odor Threshold | 0.000056 ppm | Not Specified | [1] |

| Detection Threshold | 8.7 to 33 ppb | Not Specified | [1] |

Table 2: Reported Odor Threshold Values for this compound.

Experimental Protocols

The determination of sensory perception and odor thresholds relies on standardized and controlled methodologies. Below are detailed protocols for two key experimental techniques.

Odor Threshold Determination by Forced-Choice Ascending Concentration Series

This method, compliant with standards like ASTM E679, is widely used to determine detection and recognition thresholds.[10] It minimizes bias by presenting samples in an ascending order of concentration and forcing panelists to choose which port contains the odorant.[10][11]

Methodology:

-

Panelist Selection: A panel of at least six individuals is selected.[11] Panelists are screened for their olfactory sensitivity and trained to ensure consistency.[9][11]

-

Sample Preparation: A stock solution of high-purity this compound is prepared. A series of dilutions is created using an odor-free medium (e.g., purified air or water) to achieve a range of concentrations, typically in equal logarithmic steps.[8][12]

-

Presentation: An olfactometer is used to present the diluted odor samples to the panelists.[10] In a typical setup, a forced-choice method (e.g., three-alternative forced-choice, 3-AFC) is used, where one port presents the odorant and two present blanks (odor-free medium).[10][11]

-

Evaluation: Panelists are instructed to sniff each port and identify the one containing the odor. The procedure starts with the lowest concentration and ascends.[10][11]

-

Data Analysis: The individual threshold is determined as the concentration at which a panelist provides a predetermined number of correct consecutive responses. The group's threshold is then calculated, often as the geometric mean of the individual thresholds, representing the concentration at which 50% of the panel can detect the odor.[10]

Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory assessment.[13] It allows for the identification of individual aroma-active compounds in a complex mixture.

Methodology:

-

Sample Preparation: The sample containing this compound is prepared for injection. This may involve solvent extraction or headspace analysis to isolate volatile compounds.

-

GC Separation: The prepared sample is injected into a gas chromatograph. The GC column separates the volatile compounds based on their boiling points and chemical properties.[14]

-

Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a chemical detector, such as a mass spectrometer (MS), for compound identification. The other stream is directed to an olfactometry port (a sniffing port).[13]

-

Olfactometry Assessment: A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.

-

Data Integration: The data from the chemical detector (retention times, mass spectra) is correlated with the sensory data from the olfactometry assessment. This allows for the positive identification of the compounds responsible for specific aromas. This compound would be identified by its characteristic retention time and its "fruity, apple" aroma description.[1][6]

Mechanism of Olfactory Perception

The perception of odors, including that of this compound, is initiated by a complex signal transduction cascade in the olfactory epithelium.[15] This process converts a chemical signal into an electrical signal that is interpreted by the brain.

The olfactory signaling pathway is primarily mediated by G-protein coupled receptors (GPCRs).[16]

-

Odorant Binding: Volatile molecules of this compound bind to specific Olfactory Receptors (ORs), which are GPCRs located on the cilia of olfactory receptor neurons.[15][17]

-

G-Protein Activation: This binding event causes a conformational change in the receptor, which in turn activates an associated G-protein, specifically the olfactory-specific G-protein (G-olf). The G-protein releases its bound GDP and binds GTP.[17]

-

Second Messenger Production: The activated alpha subunit of G-olf dissociates and activates the enzyme adenylyl cyclase III. This enzyme catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a second messenger.[15][17]

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.[15]

-

Depolarization: The opening of these channels allows an influx of cations (primarily Ca²⁺ and Na⁺) into the cell, causing depolarization of the olfactory receptor neuron's membrane.[15] This initial depolarization is often amplified by a subsequent efflux of Cl⁻ ions through calcium-activated chloride channels.

-

Signal Transmission: If the depolarization reaches a sufficient threshold, it generates an action potential. This electrical signal is then transmitted along the neuron's axon to the olfactory bulb in the brain for processing.[15]

References

- 1. This compound CAS#: 557-00-6 [m.chemicalbook.com]

- 2. This compound | C8H16O2 | CID 11176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Esters | Research Starters | EBSCO Research [ebsco.com]

- 4. This compound natural (US), = 98 , FG 557-00-6 [sigmaaldrich.com]

- 5. aurochemicals.com [aurochemicals.com]

- 6. parchem.com [parchem.com]

- 7. This compound, 557-00-6 [thegoodscentscompany.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Odor Detection Thresholds [leffingwell.com]

- 10. fivesenses.com [fivesenses.com]

- 11. opac.bhamada.ac.id [opac.bhamada.ac.id]

- 12. NEMI Method Summary - 2150 B [nemi.gov]

- 13. gas chromatography olfactometry: Topics by Science.gov [science.gov]

- 14. more.juniata.edu [more.juniata.edu]

- 15. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Reactome | Olfactory Signaling Pathway [reactome.org]

- 17. youtube.com [youtube.com]

Propyl Isovalerate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of propyl isovalerate in various organic solvents. This compound, also known as propyl 3-methylbutanoate, is a fatty acid ester recognized for its characteristic fruity aroma. Understanding its solubility is critical for a wide range of applications, including flavor and fragrance formulation, chemical synthesis, and pharmaceutical drug development where it may be used as a solvent or intermediate.

Core Physical and Chemical Properties

This compound is a colorless liquid with the molecular formula C₈H₁₆O₂.[1] Key physical properties are summarized below:

| Property | Value | Reference |

| Molecular Weight | 144.21 g/mol | [1] |

| Boiling Point | 156.0 to 157.0 °C at 760 mmHg | [1] |

| Density | 0.862 g/mL at 20 °C | [2] |

| Refractive Index | 1.400 - 1.405 at 20 °C | [1] |

| Flash Point | 44 °C | [2] |

Solubility of this compound

This compound is generally characterized as being soluble in organic solvents and alcohol, while being insoluble in water.[1][2] An estimated water solubility is reported to be 356.7 mg/L at 25 °C.[3]

While qualitative descriptions are widely available, specific quantitative solubility data in common organic solvents is not readily found in publicly accessible literature. The following table summarizes the available qualitative and limited quantitative solubility information. Researchers requiring precise solubility data for specific applications are advised to determine it experimentally.

| Solvent | Qualitative Solubility | Quantitative Solubility (at specified temperature) |

| Alcohol (general) | Soluble[1][2][3] | Data not available |

| Organic Solvents (general) | Soluble[1][2] | Data not available |

| Water | Insoluble[1][2] | 356.7 mg/L at 25 °C (estimated)[3] |

Experimental Protocol for Determining Solubility

For researchers needing to establish precise solubility limits of this compound in specific organic solvents, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with airtight seals (e.g., screw caps with PTFE liners)

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. The exact amount will depend on the expected solubility but should be sufficient to ensure a solid or liquid phase of the solute remains after equilibrium is reached. b. Accurately add a known volume or mass of the organic solvent to each vial. c. Securely seal the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature. b. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of this compound in the solvent remains constant.

-

Sample Preparation and Analysis: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved this compound to settle. b. Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette or syringe. To avoid disturbing the undissolved solute, it is crucial to sample from the upper portion of the liquid. c. Immediately filter the aliquot through a chemically compatible syringe filter to remove any suspended microparticles. d. Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument. e. Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable analytical method) to determine the concentration of this compound.

-

Data Analysis and Reporting: a. From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. b. Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L). c. The experiment should be performed in triplicate to ensure the reproducibility of the results. Report the average solubility and the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

This guide provides a foundational understanding of this compound's solubility. For specific, high-precision applications, experimental determination of solubility in the solvent system of interest is strongly recommended.

References

Thermochemical data for propyl 3-methylbutanoate

An In-depth Technical Guide on the Thermochemical Properties of Propyl 3-Methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for propyl 3-methylbutanoate (also known as propyl isovalerate). The information is compiled from various chemical databases and relevant literature, offering a valuable resource for professionals in research and development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows.

Core Thermochemical Data

Propyl 3-methylbutanoate (C₈H₁₆O₂) is an ester recognized for its characteristic fruity aroma. Understanding its thermochemical properties is crucial for various applications, including process design, safety analysis, and computational modeling.

Summary of Quantitative Data

The following table summarizes the key thermochemical parameters for propyl 3-methylbutanoate. These values are essential for thermodynamic calculations and chemical process simulations.

| Thermochemical Property | Symbol | Value | Units | Source |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | -219.88 | kJ/mol | Calculated Property[1] |

| Standard Enthalpy of Formation (gas) | ΔfH° | -458.53 | kJ/mol | Calculated Property[1] |

| Enthalpy of Vaporization | ΔvapH | Value not explicitly found | kJ/mol | - |

| Ideal Gas Heat Capacity | Cp,gas | Value not explicitly found | J/(mol·K) | - |

Note: The values for the standard Gibbs free energy of formation and the standard enthalpy of formation are calculated properties and should be used with this consideration. Experimentally determined values for the enthalpy of vaporization and ideal gas heat capacity were not explicitly found in the public domain during the literature search. These properties are often determined experimentally or estimated using computational methods.

Experimental Protocols for Thermochemical Data Determination

Determination of Enthalpy of Combustion and Formation by Combustion Calorimetry

The standard enthalpy of formation of an organic compound like propyl 3-methylbutanoate is typically derived from its experimentally determined enthalpy of combustion.

Experimental Apparatus:

-

An isoperibol or adiabatic bomb calorimeter.

-

A certified benzoic acid pellet for calibration.

-

High-purity oxygen.

-

A temperature monitoring system with high precision.

Procedure:

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass of benzoic acid under standardized conditions.

-

Sample Preparation: A precise mass of liquid propyl 3-methylbutanoate is encapsulated in a combustible container (e.g., a gelatin capsule) of known mass and heat of combustion.

-

Combustion: The sealed "bomb" is filled with high-purity oxygen (typically to a pressure of 30 atm) and placed in the calorimeter. The sample is then ignited.

-

Temperature Measurement: The temperature change of the water in the calorimeter is carefully measured.

-

Data Analysis: The gross heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the ignition energy and the heat of formation of any side products (e.g., nitric acid from residual nitrogen).

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used, along with the standard enthalpies of formation of the combustion products (CO₂ and H₂O), to calculate the standard enthalpy of formation of propyl 3-methylbutanoate using Hess's Law.

Logical Workflow for Combustion Calorimetry

A simplified workflow for determining the enthalpy of formation.

Determination of Enthalpy of Vaporization by the Transpiration Method

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature. The transpiration method is a common technique for this purpose, especially for compounds with low volatility.[2]

Experimental Apparatus:

-

A temperature-controlled saturator cell containing the sample.

-

An inert carrier gas (e.g., nitrogen or argon) with a precisely controlled flow rate.

-

A cold trap or an analytical system (e.g., gas chromatograph) to quantify the transported vapor.

Procedure:

-

Sample Loading: The saturator cell is loaded with propyl 3-methylbutanoate. The sample is often coated on an inert support to maximize the surface area for evaporation.

-

Equilibrium Saturation: A stream of the carrier gas is passed through the saturator at a known and constant flow rate. The flow rate is kept low enough to ensure that the gas stream becomes saturated with the vapor of the substance.

-

Vapor Collection: The gas stream exiting the saturator, now containing the vapor of the sample, is passed through a cold trap where the vapor condenses.

-

Quantification: The amount of the condensed substance is determined gravimetrically or by a suitable analytical technique like gas chromatography.

-

Vapor Pressure Calculation: The partial pressure of the substance in the saturated gas stream (i.e., the vapor pressure) is calculated from the amount of substance transported, the volume of the carrier gas, and the temperature, assuming ideal gas behavior.

-

Temperature Dependence: The experiment is repeated at several different temperatures.

-

Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH/R.

Logical Workflow for the Transpiration Method

A simplified workflow for determining the enthalpy of vaporization.

Concluding Remarks

This guide provides a summary of the currently available thermochemical data for propyl 3-methylbutanoate. While calculated values for the standard Gibbs free energy and enthalpy of formation are available, there is a need for high-quality, experimentally determined data for these and other thermochemical properties, such as the enthalpy of vaporization and ideal gas heat capacity. The experimental protocols described herein represent the standard methodologies that can be employed to obtain this crucial data, which would be of significant benefit to the scientific and industrial communities.

References

The Discovery and History of Propyl Isovalerate: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the discovery, history, and synthesis of propyl isovalerate (propyl 3-methylbutanoate). Aimed at researchers, scientists, and professionals in drug development and chemical sciences, it details the historical context of ester synthesis in the 19th century, outlines the standard experimental protocols for its preparation, and presents its key physicochemical properties in a structured format. The guide also includes visualizations of historical developments, experimental workflows, and its primary biological interaction through the olfactory pathway.

Historical Context: The Dawn of Ester Synthesis

The story of this compound is intrinsically linked to the broader history of organic synthesis and the study of esters in the 19th century. The term "ester" itself was coined by the German chemist Leopold Gmelin in the first half of the century.[1] During this period, chemists were deeply engaged in understanding the composition and structure of organic compounds.

Pioneering French chemists like Charles-Adolphe Wurtz and Auguste André Thomas Cahours made significant contributions that laid the groundwork for ester synthesis.[2][3][4][5][6][7][8] Wurtz, a staunch advocate for atomic theory, discovered ethylamine and developed the famous Wurtz reaction.[6] His work included developing practical methods for synthesizing various organic compounds, including the synthesis of esters from alkyl halides and silver salts of acids.[2][3] Cahours was also prolific, discovering a vast number of chemicals, including amyl alcohol, and making important contributions to the understanding of chemical radicals.[5][8] While there is no specific record of these chemists isolating this compound, their development of general synthesis methods was crucial.

The most direct and enduring method for creating esters, including this compound, is the acid-catalyzed esterification of a carboxylic acid and an alcohol. This classic reaction was first systematically described in 1895 by Emil Fischer and Arthur Speier.[9][10] Known as the Fischer-Speier esterification, this equilibrium reaction involves refluxing the parent carboxylic acid (isovaleric acid) and alcohol (n-propanol) with a strong acid catalyst.[9][10][11] This method became the standard for the synthesis of a wide array of esters and remains a cornerstone of organic chemistry today.[12][13]

References

- 1. Ester | Description, Types, & Reactions | Britannica [britannica.com]

- 2. encyclopedia.com [encyclopedia.com]

- 3. revistas.unam.mx [revistas.unam.mx]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]

- 7. Charles-Adolphe Wurtz | Organic Chemistry, Alkaloids & Isomerism | Britannica [britannica.com]

- 8. cris.bgu.ac.il [cris.bgu.ac.il]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ester - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Note: Synthesis of Propyl Isovalerate via Fischer Esterification

Introduction

Propyl isovalerate, also known as propyl 3-methylbutanoate, is an ester characterized by its fruity aroma, reminiscent of apples and pineapples. This compound is widely used as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[1] Its synthesis is a classic example of the Fischer esterification, a cornerstone reaction in organic chemistry for the formation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3][4] This application note provides a detailed protocol for the synthesis of this compound for researchers, scientists, and professionals in drug development who may use such compounds as building blocks or fragrance components in formulations.

Reaction Principle

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[4] In the synthesis of this compound, isovaleric acid (3-methylbutanoic acid) reacts with propanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). The reaction equilibrium is driven towards the product side by using an excess of one of the reactants (usually the less expensive alcohol) or by removing the water formed during the reaction.[4]

Applications

This compound is primarily used in the flavor and fragrance industry.[1] In the context of drug development, pleasant-smelling esters can be used to mask unpleasant odors of active pharmaceutical ingredients (APIs) in topical or oral formulations, improving patient compliance. Furthermore, the principles of Fischer esterification are fundamental to the synthesis of more complex pharmaceutical compounds containing ester functionalities.

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound via Fischer esterification.

Materials and Equipment

-

Reactants:

-

Isovaleric acid (3-methylbutanoic acid)

-

n-Propanol

-

-

Catalyst:

-

Concentrated sulfuric acid (98%)

-

-

Solvents & Reagents for Work-up:

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus (simple or fractional)

-

Magnetic stirrer and stir bar

-

Graduated cylinders and pipettes

-

pH paper

-

Reaction Setup & Procedure

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine isovaleric acid and an excess of n-propanol (a 1:3 molar ratio is recommended to shift the equilibrium towards the product).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring. A typical catalyst loading is 1-2% of the total mass of the reactants.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be close to the boiling point of n-propanol (97 °C). Allow the reaction to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

Work-up and Purification

-

Quenching: Transfer the cooled reaction mixture to a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted isovaleric acid. Continue washing until the aqueous layer is no longer acidic (test with pH paper). Carbon dioxide evolution will be observed during this step.

-

Brine Wash: Wash the organic layer with a saturated brine solution to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3][5]

-

Solvent Removal: Decant or filter the dried organic solution into a clean, dry round-bottom flask and remove the diethyl ether using a rotary evaporator.

-

Distillation: Purify the crude this compound by simple or fractional distillation. Collect the fraction boiling at approximately 156 °C, which is the boiling point of this compound.

Data Presentation

| Parameter | Value |

| Reactants | |

| Isovaleric Acid | 1.0 molar equivalent |

| n-Propanol | 3.0 molar equivalents |

| Catalyst | |

| Concentrated H₂SO₄ | 1-2% (by mass) |

| Reaction Conditions | |

| Temperature | Reflux (approx. 97 °C) |

| Reaction Time | 1-2 hours |

| Product Properties | |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| Boiling Point | 155.8 °C |

| Appearance | Colorless liquid |

| Odor | Fruity, apple-like |

| Work-up Step | Reagent/Solvent | Purpose |

| Quenching | Deionized Water | To dilute the reaction mixture and facilitate extraction. |

| Extraction | Diethyl Ether | To isolate the ester from the aqueous phase. |

| Neutralization | Saturated NaHCO₃ | To remove the acid catalyst and unreacted carboxylic acid. |

| Brine Wash | Saturated NaCl | To remove dissolved water and water-soluble impurities. |

| Drying | Anhydrous Na₂SO₄ | To remove residual water from the organic phase. |

| Purification | Distillation | To isolate the pure this compound from non-volatile impurities and any remaining starting materials. |

Visualizations

Fischer Esterification Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for this compound synthesis.

References

Application Notes and Protocols for the Enzymatic Synthesis of Propyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl isovalerate is a significant flavor and fragrance compound, imparting a fruity, apple-like aroma.[1] Its synthesis through enzymatic methods offers a green and highly selective alternative to traditional chemical catalysis, which often requires harsh conditions and can lead to undesirable byproducts. Lipases (E.C. 3.1.1.3) are versatile enzymes that can efficiently catalyze the esterification of isovaleric acid and propanol to produce this compound under mild conditions. This document provides detailed application notes and protocols for the synthesis of this compound using both free and immobilized lipases. The enzymatic production of such flavor esters is of considerable interest as it can yield products labeled as "natural".

Principles of Enzymatic Esterification

Lipase-catalyzed esterification proceeds via a two-step mechanism. First, the lipase is acylated by the carboxylic acid (isovaleric acid) to form an acyl-enzyme intermediate. Subsequently, this intermediate is deacylated by the alcohol (propanol) to form the ester (this compound) and regenerate the free enzyme. The use of immobilized lipases is often preferred in industrial applications as it allows for easy separation of the catalyst from the reaction mixture, enhances enzyme stability, and enables continuous operation.[2] Solvent-free systems are also gaining prominence as they are more environmentally friendly and can lead to higher volumetric productivity.[3][4]

Experimental Protocols

Materials and Equipment

-

Enzymes: Immobilized lipase B from Candida antarctica (Novozym 435) or other suitable immobilized lipases. Free lipases such as from Candida rugosa or porcine pancreas can also be used.

-

Substrates: Isovaleric acid (≥99%), n-propanol (≥99%).

-

Solvent (optional): n-hexane, cyclohexane, or other non-polar organic solvents.

-

Reaction Vessel: Jacketed glass reactor with magnetic or overhead stirring, or sealed vials for small-scale reactions.

-

Temperature Control: Water bath or circulating oil bath.

-

Analytical Equipment: Gas chromatograph with a mass spectrometer (GC-MS) for quantitative analysis.

-

Other: Molecular sieves (3Å) for water removal (optional), standard laboratory glassware, and consumables.

Protocol 1: Synthesis of this compound using Immobilized Lipase in a Solvent-Free System

This protocol is adapted from general procedures for solvent-free enzymatic synthesis of short-chain esters.[3][4][5]

-

Reaction Setup: In a temperature-controlled reaction vessel, add isovaleric acid and n-propanol. A typical starting molar ratio of alcohol to acid is 1:1 to 3:1 to shift the equilibrium towards ester formation.[5][6]

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435). The enzyme loading is typically between 5% and 15% (w/w) based on the total weight of the substrates.[5]

-